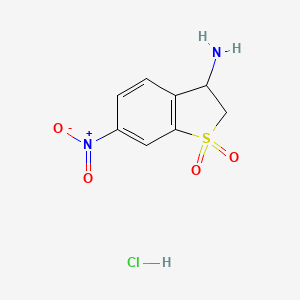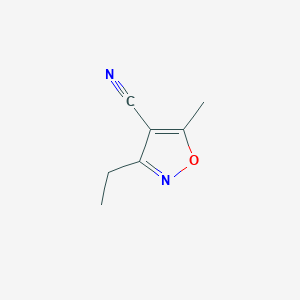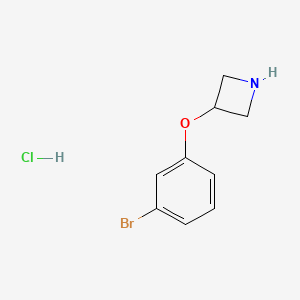
Ethyl 3-(4-methylbenzoyl)-4-(4-methylphenyl)-4-oxobutanoate
Descripción general
Descripción
Ethyl 3-(4-methylbenzoyl)-4-(4-methylphenyl)-4-oxobutanoate, also known as ethyl 4-methylbenzoyl-4-methylphenyl-4-oxobutanoate, is a synthetic organic compound that is widely used in the laboratory for a variety of scientific research applications. It is a colorless crystalline solid with a melting point of 164–165 °C and a boiling point of 297–298 °C. This compound is soluble in organic solvents such as ethanol, acetone, and ethyl acetate. It is also insoluble in water.
Aplicaciones Científicas De Investigación
Synthesis and Heterocyclic Chemistry
- The versatility of similar esters, such as Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, for synthesizing a diverse set of trifluoromethyl heterocycles including oxazoles, thiazoles, and imidazoles, showcases the potential of Ethyl 3-(4-methylbenzoyl)-4-(4-methylphenyl)-4-oxobutanoate in synthesizing novel heterocyclic compounds. These heterocycles have broad applications in drug development and materials science (Honey et al., 2012).
Material Synthesis and Characterization
- Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, synthesized through a Knoevenagel condensation reaction, provides insights into the synthesis routes that could potentially apply to the compound . The structural characterization of these materials paves the way for developing new materials with tailored properties for electronic, photonic, and biomedical applications (Kariyappa et al., 2016).
Green Chemistry and Catalysis
- Research on boric acid-catalyzed multi-component reactions in aqueous mediums, using ethyl 3-oxobutanoate derivatives, highlights the environmental benefits and efficiency of green synthetic methods. These studies indicate the potential for this compound in green chemistry and catalysis applications, offering a pathway to more sustainable chemical processes (Kiyani & Ghorbani, 2015).
Antimicrobial Activity
- The synthesis and characterization of related compounds, such as Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, and their evaluation for antimicrobial activities, suggest the potential of this compound in antimicrobial research. These studies contribute to the ongoing search for new antimicrobial agents in the fight against resistant pathogens (Kumar et al., 2016).
Biocatalysis
- The enantioselective reduction of alkyl 3-oxobutanoates by Rhizopus arrhizus to produce (S)-alcohols demonstrates the utility of microbial biocatalysts in producing enantiomerically pure compounds. This research opens avenues for using this compound in asymmetric synthesis and chiral drug development (Salvi & Chattopadhyay, 2004).
Propiedades
IUPAC Name |
ethyl 3-(4-methylbenzoyl)-4-(4-methylphenyl)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-4-25-19(22)13-18(20(23)16-9-5-14(2)6-10-16)21(24)17-11-7-15(3)8-12-17/h5-12,18H,4,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKCIGSYEVWQPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)C1=CC=C(C=C1)C)C(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![ethyl 1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B1378733.png)


![7-Amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid hydrochloride](/img/structure/B1378737.png)





![{1-[2-(Benzyloxy)ethyl]cyclopropyl}methanamine](/img/structure/B1378748.png)